4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
Overview
Description
“4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid” is a compound that has been studied for its potential anticancer properties . It is part of a series of hybrids that have been synthesized and evaluated for their inhibitory activities against cancer cell lines .
Synthesis Analysis
The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that were successfully synthesized . Their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid” and its hybrids was established by NMR and MS analysis .Chemical Reactions Analysis
The compound is part of a series of hybrids that exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of these hybrids demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .Scientific Research Applications
Structural Analysis and Activity Predictions
The crystal structures of benzoic acids, including derivatives related to 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid, have been analyzed to determine structure-activity relationships. These studies have revealed that different structural motifs influence biological activities, such as the bioactivity predictions of Endothelin B receptor antagonists (J. Dinesh, 2013).
Supramolecular Chemistry and Crystal Structure
Research on supramolecular transition metal complexes, incorporating triazole-benzoic acid derivatives, has led to the synthesis and structural characterization of new complexes. These studies include analysis of intermolecular hydrogen bonding and π···π stacking interactions, contributing to our understanding of 3D supramolecular frameworks (Da-Wei Wang et al., 2018).
Magnetic Properties and Photocatalysis
The synthesis of coordination polymers based on 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid derivatives has been studied for their structural diversity and magnetic properties. Additionally, these compounds have been evaluated for dye adsorption and photocatalytic properties (Ziao Zong et al., 2019).
Synthesis and Antifungal Activity
The synthesis of novel triazolylindole derivatives, which include compounds related to 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid, has been explored for their potential antifungal activities. These compounds represent a significant area of research in developing new antifungal agents (I. Singh and J. Vedi, 2014).
Anticancer Properties
Research into 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has demonstrated their potential as anticancer agents. Some of these hybrids have shown potent inhibitory activities against various cancer cell lines, providing a basis for the development of new anticancer drugs (Hatem A. Abuelizz et al., 2019).
Future Directions
properties
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWAODQLNJKZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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